molecular formula C18H15ClN4O B2652957 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea CAS No. 2034247-51-1

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea

Cat. No.: B2652957
CAS No.: 2034247-51-1
M. Wt: 338.8
InChI Key: NFRBBKMJLAGGDC-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea is a synthetic organic compound that features a bipyridine moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea typically involves the following steps:

    Formation of the bipyridine intermediate: This can be achieved through a coupling reaction of pyridine derivatives.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the bipyridine intermediate.

    Formation of the urea linkage: This can be done by reacting the bipyridine-chlorophenyl intermediate with an isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce bipyridine derivatives with altered electronic properties.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bipyridine moiety could facilitate binding to metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    3,3’-Bipyridine: Similar structure but different electronic properties.

    4,4’-Bipyridine: Another bipyridine derivative with distinct applications.

Uniqueness

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea is unique due to the presence of both the bipyridine and chlorophenyl groups, which can impart specific electronic and steric properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-15-6-1-7-16(10-15)23-18(24)22-12-14-5-3-9-21-17(14)13-4-2-8-20-11-13/h1-11H,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRBBKMJLAGGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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